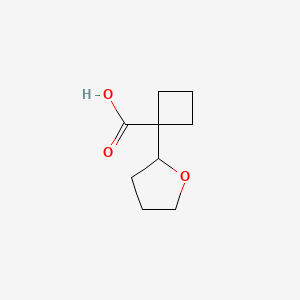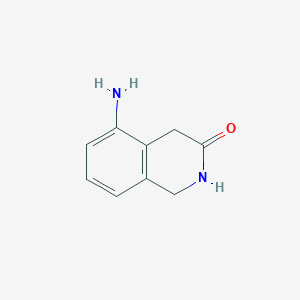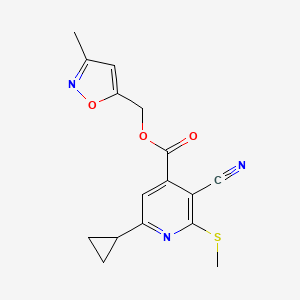
1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 2137817-30-0 . It has a molecular weight of 170.21 . The IUPAC name for this compound is 1-(tetrahydrofuran-2-yl)cyclobutane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14O3/c10-8(11)9(4-2-5-9)7-3-1-6-12-7/h7H,1-6H2,(H,10,11) . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is an oil at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Synthesis Techniques and Stereochemistry
The synthesis of 2-aminocyclobutane-1-carboxylic acids showcases the application of 1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid derivatives in constructing complex molecular structures. Techniques involve [2+2] photocycloaddition reactions, highlighting the utility of these compounds in stereocontrolled synthetic methodologies. This process enables the creation of stereochemically rich compounds, which are essential in drug development for their specific biological interactions (Gauzy et al., 2004) (Izquierdo et al., 2005).
Biological Activities of Oxetane-Containing Compounds
Oxetane-containing compounds (OCC), which include this compound derivatives, exhibit a wide range of biological activities. Their utility extends to antineoplastic, antiviral, antifungal, and angiogenesis stimulating applications. This highlights the potential of these compounds in therapeutic contexts, underscoring the significance of their study and development (Vil’ et al., 2019).
Medicinal Chemistry and Drug Development
The incorporation of cyclobutane and its derivatives, such as this compound, in small-molecule drug candidates showcases their role in medicinal chemistry. The unique structural features of cyclobutanes, including their puckered structure and increased C-C π-character, contribute to favorable drug properties like metabolic stability and specificity. This area of research is pivotal for developing new therapeutic agents with enhanced efficacy and safety profiles (van der Kolk et al., 2022).
Material Science and Sustainable Synthesis
In material science, the synthesis of compounds derived from this compound demonstrates the potential for creating sustainable materials. For instance, furfural-derived diacid prepared through photoreaction exemplifies the use of such compounds in synthesizing green polymers and hard, solvent-resistant thermosets. This research direction not only contributes to the development of new materials but also emphasizes the importance of sustainable practices in chemical synthesis (Wang et al., 2018).
Safety and Hazards
The compound is classified under GHS05 and GHS07 pictograms, indicating that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
1-(oxolan-2-yl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)9(4-2-5-9)7-3-1-6-12-7/h7H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIGLFGQVNFASQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2874455.png)


![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-methylbenzamide](/img/structure/B2874459.png)
![2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2874461.png)
![1-allyl-3-[(3-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2874462.png)

![N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2874467.png)

![3-[(2-fluorophenoxy)methyl]-4-hexyl-1H-1,2,4-triazole-5-thione](/img/structure/B2874471.png)

![N-(2-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2874474.png)

![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2874476.png)
